molecular formula C8H12O2 B14656686 2-Cyclopenten-1-one, 3-methoxy-2,5-dimethyl- CAS No. 51036-27-2

2-Cyclopenten-1-one, 3-methoxy-2,5-dimethyl-

Cat. No.: B14656686
CAS No.: 51036-27-2
M. Wt: 140.18 g/mol
InChI Key: HJPIFXGUIDSRAP-UHFFFAOYSA-N
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Description

2-Cyclopenten-1-one, 3-methoxy-2,5-dimethyl- is an organic compound with the molecular formula C8H12O2 It is a derivative of cyclopentenone, featuring methoxy and dimethyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopenten-1-one, 3-methoxy-2,5-dimethyl- can be achieved through several methods. One common approach involves the alkylation of dienolates generated from 3-methoxycycloalk-2-enones. This method provides the corresponding quaternized cycloalkenones in a highly diastereoselective manner . Another method includes the acid-catalyzed dehydration of cyclopentanediols .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. similar compounds are often synthesized using large-scale organic synthesis techniques, which may include batch reactors and continuous flow processes.

Chemical Reactions Analysis

Types of Reactions

2-Cyclopenten-1-one, 3-methoxy-2,5-dimethyl- undergoes various chemical reactions typical of α,β-unsaturated ketones. These include:

Common Reagents and Conditions

Common reagents used in these reactions include organocopper nucleophiles, silyl enol ethers, and siloxanes. Typical conditions involve the use of solvents like toluene and catalysts such as Grubbs Catalyst® .

Major Products Formed

The major products formed from these reactions include various substituted cyclopentenones and cyclohexene derivatives, depending on the specific reaction and conditions employed.

Scientific Research Applications

2-Cyclopenten-1-one, 3-methoxy-2,5-dimethyl- has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Cyclopenten-1-one, 3-methoxy-2,5-dimethyl- involves its reactivity as an electrophile. It participates in conjugate addition reactions, where nucleophiles attack the β-carbon of the enone system. This reactivity is facilitated by the electron-withdrawing nature of the carbonyl group, which activates the β-carbon towards nucleophilic attack .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Cyclopenten-1-one, 3-methoxy-2,5-dimethyl- is unique due to the presence of both methoxy and dimethyl substituents, which influence its chemical reactivity and physical properties. These substituents can affect the compound’s stability, solubility, and reactivity, making it distinct from its analogs.

Properties

CAS No.

51036-27-2

Molecular Formula

C8H12O2

Molecular Weight

140.18 g/mol

IUPAC Name

3-methoxy-2,5-dimethylcyclopent-2-en-1-one

InChI

InChI=1S/C8H12O2/c1-5-4-7(10-3)6(2)8(5)9/h5H,4H2,1-3H3

InChI Key

HJPIFXGUIDSRAP-UHFFFAOYSA-N

Canonical SMILES

CC1CC(=C(C1=O)C)OC

Origin of Product

United States

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